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molecular formula C11H14ClIN2 B8383287 6-chloro-N-cyclohexyl-4-iodopyridin-2-amine

6-chloro-N-cyclohexyl-4-iodopyridin-2-amine

Cat. No. B8383287
M. Wt: 336.60 g/mol
InChI Key: RCFBYDVGFIQHKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08435980B2

Procedure details

Cyclohexanamine (4.0 mL, 34.9 mmol) was added to 2,6-dichloro-4-iodo-pyridine (954 mg, 3.48 mmol) in a microwave tube and subjected to 300 watts at 150° C. for 30 minutes in a Biotage Microwave Reactor. The crude product was partitioned with water, dichloromethane and the organics combined and concentrated to dryness. The residue was partially purified using silica gel flash chromatography eluting with 2% ethyl acetate, 98% hexanes to give 916 mg 6-chloro-N-cyclohexyl-4-iodopyridin-2-amine as a purple gum. This material was dissolved in 15 mL DMF and 4,4,4′,4′,5,5,5′,5′-octamethyl-2,2′-bi(1,3,2-dioxaborolane) (666 mg, 1.98 mmol) added followed by addition of potassium acetate (400 mg, 4.07 mmol). The mixture was degassed with nitrogen and 1,1′-bis(diphenylphosphino)-ferrocene)dichloropalladium(II) complex with dichloromethane (222 mg, 0.272 mmol) added and the reaction mixture heated at 75° C. for 4 hours and then cooled to room temperature and partitioned with water, ethyl acetate. The organics were combined, concentrated to dryness and purified by silica gel flash chromatography eluting with a gradient from 3% ethyl acetate, 97% hexanes to 6% ethyl acetate, 94% hexanes to provide the title compound as a clear gum in 73% yield. MS (DCI+) m/z 337.2 (M+H)+.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
954 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Cl:8][C:9]1[CH:14]=[C:13]([I:15])[CH:12]=[C:11](Cl)[N:10]=1>>[Cl:8][C:9]1[N:10]=[C:11]([NH:7][CH:1]2[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]2)[CH:12]=[C:13]([I:15])[CH:14]=1

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
954 mg
Type
reactant
Smiles
ClC1=NC(=CC(=C1)I)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was partitioned with water, dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was partially purified
WASH
Type
WASH
Details
eluting with 2% ethyl acetate, 98% hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=CC(=CC(=N1)NC1CCCCC1)I
Measurements
Type Value Analysis
AMOUNT: MASS 916 mg
YIELD: CALCULATEDPERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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